molecular formula C25H20N2O B8806550 Urea, tetraphenyl- CAS No. 632-89-3

Urea, tetraphenyl-

Cat. No.: B8806550
CAS No.: 632-89-3
M. Wt: 364.4 g/mol
InChI Key: ZVWHURINXJWEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-tetraphenylurea is a member of ureas.

Properties

CAS No.

632-89-3

Molecular Formula

C25H20N2O

Molecular Weight

364.4 g/mol

IUPAC Name

1,1,3,3-tetraphenylurea

InChI

InChI=1S/C25H20N2O/c28-25(26(21-13-5-1-6-14-21)22-15-7-2-8-16-22)27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

ZVWHURINXJWEER-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diphenylamine (3.05 g, 18 mmol) and triethylamine (6 mL, 43 mmol) in THF (62 mL) was added dropwise to a stirred solution of triphosgene (1.99 g, 6.7 mmol) in THF (37 mL) at room temperature. The reaction mixture was heated to reflux overnight. Then, a solution of diphenylamine (3.1 g, 18 mmol) and triethylamine (5.8 mL, 42 mmol) in THF (37 mL) was added. The reaction mixture was stirred overnight at reflux temperature. The reaction mixture was filtered and the filtrate was evaporated to dryness, yielding tetraphenylurea as a yellow solid. Yield: 6.0 g (91%). Oxalyl chloride (1.8 mL, 21 mmol) was added to a stirred solution of the urea (6.0 g, 16 mmol) in diethyl ether (65 mL). The reaction mixture was evaporated to dryness after stirring for 2 days at reflux. A solution of ammonia in methanol (5 mL, 35 mmol, 7 M) was added. The reaction mixture was heated to reflux overnight and evaporated to dryness. The product was neutralized and purified from ammonium chloride by several treatments with aqueous sodium hydroxide solutions. The organic layer was extracted and dried over sodium sulfate. Crystallization from diethyl ether at low temperature yielded the desired guanidine as a white solid. Yield: 2.0 g (33%). 13C NMR (CDCl3, 75 MHz): δ 121.4, 126.7, 128.6, 140.3, 164.5 ppm.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, tetraphenyl-
Reactant of Route 2
Reactant of Route 2
Urea, tetraphenyl-
Reactant of Route 3
Reactant of Route 3
Urea, tetraphenyl-
Reactant of Route 4
Reactant of Route 4
Urea, tetraphenyl-
Reactant of Route 5
Urea, tetraphenyl-
Reactant of Route 6
Urea, tetraphenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.